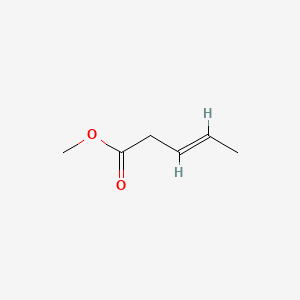

Methyl 3-pentenoate

Description

The exact mass of the compound Methyl trans-3-pentenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

818-58-6 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

methyl pent-3-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3 |

InChI Key |

KJALUUCEMMPKAC-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C/CC(=O)OC |

Canonical SMILES |

CC=CCC(=O)OC |

Other CAS No. |

20515-19-9 818-58-6 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Pentenoate from γ-Valerolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-pentenoate from γ-valerolactone (GVL), a bio-derived platform chemical. This guide details the core chemical transformations, catalytic systems, and experimental protocols, presenting quantitative data in structured tables and visualizing key pathways and workflows. The information is tailored for researchers, scientists, and professionals in drug development who are interested in sustainable chemical synthesis and the utilization of biomass-derived feedstocks for the production of valuable chemical intermediates.

Introduction

γ-Valerolactone (GVL) has emerged as a key platform molecule derived from lignocellulosic biomass, offering a sustainable alternative to petroleum-based feedstocks for the production of a wide range of chemicals and fuels. Among its many potential derivatives, this compound is a valuable intermediate, particularly in the synthesis of bio-based polymers such as nylons. The conversion of GVL to this compound and its isomers typically involves a two-step process: the acid-catalyzed ring-opening of the lactone to form pentenoic acid isomers, followed by esterification with methanol. This guide focuses on two prominent and effective methods for this transformation: catalysis by acidic ionic liquids and reactive distillation.

Reaction Mechanisms and Pathways

The fundamental chemical transformation from GVL to methyl pentenoate proceeds via an acid-catalyzed ring-opening mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of GVL, which facilitates the cleavage of the ester bond to form a secondary carbocation intermediate. This intermediate can then undergo deprotonation to yield a mixture of pentenoic acid isomers (2-pentenoic acid, 3-pentenoic acid, and 4-pentenoic acid). In the presence of methanol, these pentenoic acids are subsequently esterified to their corresponding methyl esters. The distribution of the methyl pentenoate isomers is dependent on the catalyst and reaction conditions employed.

dot

A Technical Guide to the Characterization of (E)- and (Z)-Methyl 3-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, and detailed spectroscopic characterization of the (E)- (trans) and (Z)- (cis) isomers of methyl 3-pentenoate. The distinct spatial arrangements of these geometric isomers lead to unique physical properties and spectral signatures, which are critical for their unambiguous identification in research and development settings.

Synthesis and Separation of (E)/(Z) Isomers

A common route to synthesize this compound isomers involves the Wittig reaction, which often produces a mixture of both (E) and (Z) isomers. The separation of these isomers can be challenging due to their similar physical properties but is achievable through methods like preparative gas-liquid chromatography (GLC) or specialized column chromatography. One patented method for separating E and Z isomers of alkene derivatives involves using an ion exchange medium, such as a macroporous styrene-divinylbenzene copolymer resin, that has been ion-exchanged with silver (Ag+) or copper (Cu+) ions.[1][2] This technique leverages the differential interaction of the isomeric double bonds with the metal ions to effect separation.

Experimental Protocol: Illustrative Synthesis via Wittig Reaction

While a specific, detailed protocol for this compound was not found in the initial search, a general procedure for a Wittig reaction to produce such an ester is outlined below. This is a representative protocol and may require optimization.

-

Ylide Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a phosphonium salt such as (ethoxycarbonylmethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like tetrahydrofuran (THF).

-

Deprotonation: A strong base (e.g., sodium hydride or n-butyllithium) is added dropwise at a controlled temperature (often 0 °C or below) to deprotonate the phosphonium salt, forming the phosphorus ylide. The mixture is stirred until the characteristic color change indicating ylide formation is complete.

-

Reaction with Aldehyde: Propanal (CH₃CH₂CHO) is then added dropwise to the ylide solution at a low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure complete reaction.

-

Workup and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of (E)- and (Z)-methyl 3-pentenoate, is then purified and separated by column chromatography or preparative GLC.

Below is a conceptual workflow for the synthesis and separation process.

Caption: Synthesis and Separation Workflow for this compound Isomers.

Spectroscopic Characterization

The primary method for distinguishing between the (E) and (Z) isomers of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants of the vinylic protons. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary structural information.

2.1. ¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the two protons on the double bond (vinylic protons). The magnitude of the coupling constant (J) between these two protons is stereochemically dependent.

-

For the (E)-isomer (trans): The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 15-18 Hz .

-

For the (Z)-isomer (cis): The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, generally between 10-12 Hz .

Table 1: Representative ¹H NMR Data

| Proton Assignment | (E)-Methyl 3-pentenoate | (Z)-Methyl 3-pentenoate |

|---|---|---|

| CH₃-CH= | ~1.7 ppm (dd) | ~1.7 ppm (dd) |

| =CH-CH₂ | ~5.5-5.8 ppm (m) | ~5.5-5.8 ppm (m) |

| CH₃-O-C=O | ~3.7 ppm (s) | ~3.7 ppm (s) |

| =CH-C=O | ~5.5-5.8 ppm (m) | ~5.5-5.8 ppm (m) |

| -CH₂-C=O | ~3.0 ppm (d) | ~3.5 ppm (d) |

| J (vinylic H-H) | ~15 Hz | ~10 Hz |

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and instrument. The multiplicity (s=singlet, d=doublet, dd=doublet of doublets, m=multiplet) and coupling constants (Hz) are the most reliable indicators.

2.2. ¹³C NMR Spectroscopy

While less definitive than ¹H NMR for stereoisomer determination, subtle differences in the ¹³C NMR chemical shifts, particularly for the allylic and vinylic carbons, can be observed. The chemical shifts are influenced by steric interactions, which differ between the cis and trans configurations. A database entry for cis-methyl-3-pentenoate indicates the presence of ¹³C NMR data, confirming its use in characterization.[3]

Table 2: Representative ¹³C NMR Data

| Carbon Assignment | (E)-Methyl 3-pentenoate (Predicted) | (Z)-Methyl 3-pentenoate (Predicted) |

|---|---|---|

| CH₃ -CH= | ~17.8 ppm | ~17.3 ppm |

| =CH -CH₂ | ~122 ppm | ~121 ppm |

| CH₃ -O-C=O | ~51.5 ppm | ~51.5 ppm |

| =CH -C=O | ~135 ppm | ~134 ppm |

| -CH₂ -C=O | ~38.5 ppm | ~33.5 ppm |

| -C =O | ~172 ppm | ~172 ppm |

Note: These are predicted values. The upfield shift of the allylic -CH₂- carbon in the (Z)-isomer is expected due to the gamma-gauche effect (steric shielding).

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. The most significant difference between the isomers is often found in the C-H out-of-plane bending region for the double bond.

-

(E)-isomer: A strong absorption band around 960-980 cm⁻¹ is characteristic of a trans-disubstituted alkene.

-

(Z)-isomer: A band around 675-730 cm⁻¹ is typically observed for a cis-disubstituted alkene, though it can be weaker and less reliable than the trans band.

Both isomers will show a strong C=O stretching vibration for the ester at approximately 1740 cm⁻¹ and a C=C stretching vibration around 1650-1660 cm⁻¹ .

2.4. Mass Spectrometry (MS)

Both (E)- and (Z)-isomers of this compound will have the same molecular weight (114.14 g/mol ) and will likely produce very similar mass spectra under electron ionization (EI) conditions, as the high energy can lead to bond rotation and loss of stereochemical information before fragmentation.[4] Therefore, MS is primarily used to confirm the molecular weight and elemental composition rather than to differentiate the isomers.

Physical Properties

The physical properties of the isomers, such as boiling point and refractive index, are typically very similar, making separation by simple distillation difficult. However, precise measurements can show slight differences.

Table 3: Physical Properties of this compound Isomers

| Property | (E)-Methyl 3-pentenoate | (Z)-Methyl 3-pentenoate |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂[4][5] | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [4][5] | 114.14 g/mol |

| Boiling Point | 137-139 °C[5]; 55-56 °C @ 20 mmHg[6] | Generally slightly lower than (E)-isomer |

| Density | 0.930 g/mL at 25 °C[5][6] | Generally slightly different from (E)-isomer |

| Refractive Index (n²⁰/D) | 1.420 - 1.421[5][6][7] | Generally slightly different from (E)-isomer |

Logical Workflow for Isomer Differentiation

The following diagram outlines the logical process for unambiguously identifying an unknown isomer of this compound.

Caption: Decision workflow for identifying (E)/(Z) isomers via spectroscopy.

References

- 1. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

- 2. AU2006241202A1 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Methyl pent-3-enoate | C6H10O2 | CID 642274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl (E)-3-pentenoate | 20515-19-9 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

Spectroscopic Analysis of Methyl 3-pentenoate: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Methyl 3-pentenoate, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic profile of this unsaturated ester.

This technical guide offers a detailed examination of the spectroscopic data for this compound (CAS No: 26588-66-3 for the unspecified isomer, 20515-19-9 for the (E)-isomer), a six-carbon unsaturated methyl ester. The following sections present the quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry in structured tables, detail the experimental protocols for data acquisition, and provide visualizations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various sources to provide a comprehensive overview of its structural features. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Quantitative ¹H NMR data with precise chemical shifts, multiplicities, and coupling constants were not available in the initial search results. The expected signals would correspond to the methyl ester protons, the allylic methylene protons, the vinylic protons, and the terminal methyl protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C=O |

| Data not available in search results | -OCH₃ |

| Data not available in search results | -CH= |

| Data not available in search results | =CH- |

| Data not available in search results | -CH₂- |

| Data not available in search results | -CH₃ |

The ¹³C NMR data for this compound is referenced to a publication by P. A. Couperus and A. D. Clague in Organic Magnetic Resonance (1978), 11, 590.[1] Access to the full text of this publication is required to populate this table.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030-3010 | Medium | =C-H stretch |

| ~2960-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch |

| ~1200 | Strong | C-O stretch (ester) |

This table is based on typical IR absorption frequencies for unsaturated esters. Specific peak values for this compound are sourced from spectral databases.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 29.72 | [M]⁺ (Molecular Ion) |

| 99 | Data not available | [M - CH₃]⁺ |

| 83 | Data not available | [M - OCH₃]⁺ |

| 59 | 37.93 | [COOCH₃]⁺ |

| 55 | 99.99 | [C₄H₇]⁺ |

| 29 | 35.68 | [C₂H₅]⁺ |

The fragmentation data is based on the GC-MS analysis of this compound.[1] The proposed fragments are based on common fragmentation patterns of unsaturated esters.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat liquid this compound is placed directly onto the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is set to acquire a spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample spectrum is then recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are identified and correlated with specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup:

-

Gas Chromatograph (GC): A capillary column suitable for the separation of volatile organic compounds is installed. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation. The injector temperature and carrier gas (typically helium) flow rate are optimized.

-

Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode, typically at 70 eV. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

-

-

Data Acquisition: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. The separated components eluting from the GC column are introduced into the MS for ionization and mass analysis.

-

Data Processing: The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the m/z values of the fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Key Fragmentation Pathways in MS.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Methyl 3-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-pentenoate, a versatile ester, presents significant interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of key chemical processes. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a fruity aroma.[1] It is primarily known in its trans (E) isomeric form. The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl (E)-pent-3-enoate | [2] |

| Synonyms | Methyl trans-3-pentenoate, (E)-Pent-3-enoic acid methyl ester | [2] |

| CAS Number | 20515-19-9 (for trans isomer) | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 137 - 139 °C (at 760 mmHg) | [1] |

| 55-56 °C (at 20 mmHg) | [3] | |

| Density | 0.930 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.420 - 1.421 | [1][3] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [3] |

| Solubility | Information not readily available, but expected to be soluble in organic solvents. | |

| Purity (typical) | ≥ 90% (GC) | [1] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are commonly performed using various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Spectral Features | Reference(s) |

| ¹H NMR | Spectra available, expected signals for methyl, methylene, and vinyl protons. | [4] |

| ¹³C NMR | Spectra available, expected signals for carbonyl, olefinic, and aliphatic carbons. | [4][5] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z = 114) and characteristic fragmentation pattern. | [4] |

| FTIR Spectroscopy | Characteristic peaks for C=O (ester), C=C (alkene), and C-O stretching vibrations. A strong C=O stretching band is expected around 1745 cm⁻¹. | [4][6] |

Experimental Protocols

Synthesis of this compound via Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a reliable method for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[2][7] This protocol describes a representative procedure for the synthesis of this compound from crotyl alcohol and trimethyl orthoacetate.

Materials:

-

Crotyl alcohol (CH₃CH=CHCH₂OH)

-

Trimethyl orthoacetate (CH₃C(OCH₃)₃)

-

Propionic acid (CH₃CH₂COOH) - as catalyst

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Apparatus:

-

Round-bottom flask with a reflux condenser and stirring mechanism

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine crotyl alcohol, an excess of trimethyl orthoacetate, and a catalytic amount of propionic acid.

-

Heat the mixture under reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a suitable amount of water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Characterization Protocols

This protocol outlines a general method for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for the analysis of fatty acid methyl esters (FAMEs), such as a wax-type column (e.g., DB-WAX) or a 5% phenyl-methylpolysiloxane column (e.g., HP-5).[8][9]

Sample Preparation:

-

Dilute a small amount of the sample in a suitable solvent, such as dichloromethane or hexane.

GC-MS Conditions (Representative):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

Acquisition Parameters (Representative):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Pulse width: 90°

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Pulse width: 90°

-

Proton decoupled.

-

This protocol describes a general method for obtaining an FTIR spectrum of this compound.

Instrumentation:

-

FTIR spectrometer.

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

Perform a background subtraction from the sample spectrum.

Mandatory Visualizations

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl pent-3-enoate | C6H10O2 | CID 642274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-pentenoate, a valuable unsaturated ester in organic synthesis. It covers its chemical identity, physical properties, synthesis, and reactivity, with a focus on data and methodologies relevant to research and development.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₆H₁₀O₂. It exists as two geometric isomers, (E)- and (Z)-. The (E)-isomer, also known as methyl trans-3-pentenoate, is the more common and extensively documented form.

IUPAC Name: Methyl pent-3-enoate[1] Stereoisomer-specific IUPAC Names:

CAS Numbers:

-

818-58-6: This number is often used for the unspecified mixture of isomers or the (E)-isomer.[1][2][3][4]

-

20515-19-9: This number is specifically assigned to the (E)-isomer, methyl trans-3-pentenoate.[3][5]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, primarily referring to the (E)-isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [2][3][4][5] |

| Molecular Weight | 114.14 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Density | 0.93 g/mL at 25 °C | [6] |

| Boiling Point | 137-139 °C (at 760 mmHg) | [6] |

| 55-56 °C (at 20 mmHg) | [4] | |

| Refractive Index | n20/D 1.420 - 1.421 | [6] |

| Flash Point | 24 °C (75.2 °F) - closed cup |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected characteristic signals based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| 3000-2850 | C-H stretch | -C-H (alkane) |

| ~1740 | C=O stretch | Ester |

| ~1650 | C=C stretch | Alkene |

| ~1200 | C-O stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed structural information. The expected chemical shifts for methyl (E)-3-pentenoate are:

-

¹H NMR:

-

~5.5-5.7 ppm: Two vinyl protons (-CH=CH-), showing complex splitting.

-

~3.7 ppm: A singlet for the three methyl protons of the ester group (-OCH₃).

-

~3.0 ppm: A doublet for the two allylic protons (-CH₂-COOCH₃).

-

~1.7 ppm: A doublet of doublets for the three methyl protons adjacent to the double bond (CH₃-CH=).

-

-

¹³C NMR:

-

~172 ppm: Carbonyl carbon of the ester (C=O).

-

~120-130 ppm: Two vinyl carbons (-CH=CH-).

-

~51 ppm: Methyl carbon of the ester (-OCH₃).

-

~38 ppm: Allylic carbon (-CH₂-COOCH₃).

-

~17 ppm: Methyl carbon adjacent to the double bond (CH₃-CH=).

-

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the alkene and ester functional groups.

Synthesis of this compound

A common and effective method for the synthesis of α,β-unsaturated esters like this compound is the Wittig reaction . This reaction involves the coupling of an aldehyde with a phosphorus ylide. For the synthesis of methyl (E)-3-pentenoate, acetaldehyde can be reacted with a stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane.

Experimental Protocol: Representative Wittig Olefination

-

Step 1: Ylide Formation: (Methoxycarbonylmethylene)triphenylphosphorane is prepared from methyl bromoacetate and triphenylphosphine, followed by deprotonation with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF.

-

Step 2: Olefination: Acetaldehyde, dissolved in the same solvent, is added dropwise to the ylide solution at a controlled temperature (often 0 °C to room temperature).

-

Step 3: Work-up and Purification: The reaction is quenched, and the product is extracted. The byproduct, triphenylphosphine oxide, is often removed by crystallization or chromatography. The crude product is then purified by distillation under reduced pressure to yield this compound. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

The logical workflow for this synthesis is depicted in the following diagram.

Key Reactions of this compound

The electron-withdrawing nature of the ester group makes the double bond of this compound an excellent participant in several important carbon-carbon bond-forming reactions.

Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring.[7] A classic example is the reaction with cyclopentadiene, which is highly reactive due to its locked s-cis conformation.[8]

Experimental Protocol: Representative Diels-Alder Reaction

-

Step 1: Reactant Preparation: Freshly cracked cyclopentadiene (obtained from the retro-Diels-Alder reaction of dicyclopentadiene) is dissolved in a suitable solvent like ethyl acetate or dichloromethane.

-

Step 2: Cycloaddition: this compound is added to the cyclopentadiene solution. The reaction is often exothermic and can proceed at room temperature or with gentle heating.

-

Step 3: Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting adduct, a bicyclic ester, can be purified by column chromatography or distillation. The reaction typically favors the formation of the endo stereoisomer due to secondary orbital interactions.

Michael Addition: The double bond in this compound is an excellent Michael acceptor. It can undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates derived from malonic esters, β-ketoesters, or organocuprates.

Experimental Protocol: Representative Michael Addition

-

Step 1: Nucleophile Generation: A Michael donor, such as dimethyl malonate, is deprotonated using a base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) to generate the nucleophilic enolate.

-

Step 2: Conjugate Addition: this compound is added to the solution of the nucleophile. The reaction mixture is stirred, often at room temperature, until the starting material is consumed.

-

Step 3: Work-up and Purification: The reaction is neutralized with a weak acid, and the product is extracted. Purification is typically achieved through distillation or column chromatography to yield the 1,4-adduct.

Applications in Research and Development

This compound serves as an important intermediate in the synthesis of more complex molecules.

-

Fine Chemicals and Fragrances: Its structure is a motif in various natural and synthetic compounds, and it can be used as a starting material in the fragrance and flavor industry.[6]

-

Pharmaceuticals and Agrochemicals: The ability to form new carbon-carbon bonds via Diels-Alder and Michael reactions makes it a useful precursor for creating cyclic and functionalized scaffolds found in many pharmaceutical and agrochemical agents.[6]

-

Polymer Chemistry: It can be incorporated into polymer chains as a monomer to modify the properties of materials, such as introducing flexibility or providing sites for further functionalization.

-

Mechanistic Studies: Due to its relatively simple structure, it is employed in laboratories to study the mechanisms, stereoselectivity, and regioselectivity of fundamental organic reactions.[6]

This guide provides a foundational understanding of this compound for professionals in the chemical sciences. The detailed protocols are representative, and specific reaction conditions may require optimization based on the specific substrates and desired outcomes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 5. sciforum.net [sciforum.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. odp.library.tamu.edu [odp.library.tamu.edu]

Methyl 3-pentenoate: A Synthetic Intermediate with Inferred Biological Relevance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-pentenoate is a short-chain unsaturated ester recognized primarily as a synthetic intermediate in the chemical industry. This technical guide consolidates the current understanding of this compound, addressing its natural occurrence, or lack thereof, and exploring its potential biological significance through the lens of structurally related compounds. The document provides a critical examination of available data, detailed experimental methodologies for its analysis, and a forward-looking perspective for researchers in drug discovery and development.

Introduction

This compound (C₆H₁₀O₂) is an organic compound with applications as a building block in the synthesis of more complex molecules.[1] Its utility spans various sectors, including the formulation of agrochemicals, specialty polymers, and as an intermediate in the flavor and fragrance industry.[1] Despite its industrial relevance, information regarding its natural origins and biological activity is sparse and often misattributed. This guide aims to clarify these aspects, providing a comprehensive resource for professionals in the life sciences.

Natural Occurrence: A Case of Mistaken Identity

Contrary to some database entries, substantial evidence indicates that this compound is not a naturally occurring compound . The assertion that it is "not found in nature" is consistent across multiple chemical information platforms.

The confusion regarding its natural presence likely stems from its structural similarity to other naturally occurring esters. For instance, (E)-3-Methyl-3-pentenoic acid methyl ester , a methylated analog, has been identified in Nicotiana tabacum (tobacco).[2] It is crucial for researchers to distinguish between these two distinct molecules.

Table 1: Natural Occurrence of this compound and a Structurally Similar Natural Analog

| Compound Name | Chemical Structure | Natural Source(s) | Citations |

| This compound | CH₃CH=CHCH₂COOCH₃ | Not found in nature | |

| (E)-3-Methyl-3-pentenoic acid methyl ester | CH₃CH=C(CH₃)CH₂COOCH₃ | Nicotiana tabacum | [2] |

Physicochemical and Toxicological Properties

Given its synthetic nature, understanding the physicochemical and toxicological profile of this compound is paramount for safe handling and for predicting its behavior in biological systems.

Table 2: Physicochemical and Toxicological Data for this compound

| Property | Value | Source / Notes |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| CAS Number | 818-58-6 (for the mixture of isomers), 20515-19-9 (for the (E)-isomer) | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 128 °C | [6] |

| Flash Point | 45.9 °C | [6] |

| Solubility | Soluble in alcohol; limited solubility in water | |

| Acute Oral Toxicity | No direct data available. Harmful if swallowed (GHS classification). Structurally related short-chain fatty acids can disrupt cell membranes.[7] | Inferred |

| Genotoxicity | No direct data available. A read-across analog, methyl 3-hexenoate, was not genotoxic. | Inferred |

| Dermal Toxicity | No direct data available. |

Biological Significance: An Extrapolative View

Direct studies on the biological significance of this compound are currently absent from scientific literature. However, its potential effects can be inferred from the activities of similar chemical entities.

-

Membrane Disruption: Short-chain fatty acids, the hydrolysis products of esters like this compound, are known to be inhibitory to microorganisms such as Escherichia coli. Their mechanism of toxicity involves the disruption of the cell membrane's integrity and fluidity.[7] This suggests that this compound, if hydrolyzed in a biological system, could exhibit antimicrobial properties.

-

Pro-inflammatory and Pro-oxidant Effects of Oxidation Products: Unsaturated fatty acid methyl esters, when oxidized, can generate a variety of volatile compounds, including short-chain aldehydes. These oxidation products have been shown to have strong pro-inflammatory and pro-oxidant effects on macrophages in vitro.[8] This raises the possibility that oxidized this compound could modulate inflammatory responses.

-

Toxicity of Metabolites: The metabolism of unsaturated esters can lead to the formation of epoxides and their corresponding diols. Studies on long-chain epoxy fatty acid methyl esters have shown that they can be metabolized by soluble epoxide hydrolase (sEH) into more toxic diols, suggesting a potential pathway for cytotoxicity.[9]

Industrial and Research Applications

The primary significance of this compound lies in its utility as a synthetic precursor.

-

Flavor and Fragrance: It serves as an intermediate in the synthesis of flavor and fragrance compounds due to its fruity aroma.[1]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]

-

Polymer Chemistry: This compound can be incorporated into specialty polymers to modify their properties.[1]

-

Organic Synthesis: In a research context, it is a versatile building block for creating more complex molecules.[1]

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common laboratory-scale synthesis involves the esterification of 3-pentenoic acid. A representative workflow for its synthesis is depicted below.

Caption: Synthetic pathway for this compound.

Analytical Detection and Quantification by GC-MS

The analysis of this compound in a sample matrix can be achieved using gas chromatography-mass spectrometry (GC-MS), a standard method for the analysis of fatty acid methyl esters (FAMEs).[10][11][12]

Objective: To detect and quantify this compound in a given sample.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS or equivalent)

-

Helium (carrier gas)

-

Sample containing or suspected to contain this compound

-

Hexane (solvent)

-

Internal standard (e.g., methyl hexanoate)

Procedure:

-

Sample Preparation:

-

If the sample is not a liquid, perform an extraction using hexane.

-

Dilute the sample to an appropriate concentration in hexane.

-

Add a known concentration of the internal standard to the sample.

-

-

GC-MS Analysis:

-

Injector: Set to a split/splitless inlet in split mode (e.g., 10:1) at a temperature of 250 °C.

-

Column: Use a temperature program to separate the components. A typical program might be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Hold: Maintain 250 °C for 5 minutes.

-

-

Carrier Gas: Maintain a constant flow of helium (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

-

-

Data Analysis:

-

Identify this compound by its retention time and mass spectrum (characteristic fragments).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

The following diagram illustrates the general workflow for this analytical procedure.

Caption: GC-MS analytical workflow.

Conclusion and Future Directions

This compound is a synthetic compound with established utility in the chemical industry. For researchers in the life sciences, it is critical to recognize its non-natural origin and to avoid conflating it with structurally similar natural products. While direct evidence of its biological significance is lacking, the activities of related short-chain unsaturated esters and their metabolites suggest potential for antimicrobial and immunomodulatory effects.

Future research should focus on:

-

Direct Biological Screening: In vitro assays to determine the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

-

Metabolic Studies: Investigating the hydrolysis and subsequent metabolism of this compound in biological systems to identify its metabolic fate and potential for bioactivation.

-

Toxicological Evaluation: Formal toxicological studies to establish a comprehensive safety profile.

By addressing these knowledge gaps, the scientific community can better understand the potential risks and opportunities associated with this and other synthetic short-chain esters in the context of drug development and human health.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (E)-3-Methyl-3-pentenoic acid methyl ester | C7H12O2 | CID 13096522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl pent-3-enoate | C6H10O2 | CID 642274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-Pent-3-enoic acid methyl ester [webbook.nist.gov]

- 5. Methyl trans-3-Pentenoate | 20515-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. The damaging effects of short chain fatty acids on Escherichia coli membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. gcms.cz [gcms.cz]

- 12. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

A Technical Overview of Methyl 3-pentenoate: Molecular Characteristics

This document provides a concise summary of the fundamental molecular properties of Methyl 3-pentenoate, a compound relevant to professionals in chemical research and development.

Molecular Identity and Weight

The key quantitative descriptors for this compound are its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical procedures.

| Property | Value |

| Molecular Formula | C6H10O2[1][2][3] |

| Molecular Weight | 114.14 g/mol [1][2][4] |

| Alternate Formula | CH3CH=CHCH2COOCH3[5] |

Methodology for Determination

The molecular formula and weight of a well-characterized compound like this compound are established through standard, universally accepted analytical techniques.

Experimental Protocols:

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to deduce the precise molecular formula by identifying the unique mass signature of the elemental composition. For this compound, the exact mass is 114.068079557 Da[4].

-

Elemental Analysis: This method determines the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound. The resulting percentages are converted into an empirical formula, which is then reconciled with the molecular weight from mass spectrometry to confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. By identifying the number and types of protons and carbon atoms and their connectivity, NMR confirms the arrangement of atoms consistent with the molecular formula C6H10O2[1][2][3].

The workflow for confirming these properties follows a logical progression from initial identification to structural confirmation.

References

Safety, handling, and storage protocols for Methyl 3-pentenoate

An In-depth Technical Guide to the Safety, Handling, and Storage of Methyl 3-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound. The information is intended to support laboratory research and development activities by providing key data, experimental procedures, and safety guidelines.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Methyl trans-3-pentenoate

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| CAS Number | 20515-19-9 (trans), 818-58-6 (unspecified) | [1][3] |

| Appearance | Colorless to light yellow, clear liquid | [2] |

| Odor | Fruity | [2] |

| Density | 0.930 g/mL | [2] |

| Boiling Point | 137-139 °C | [2] |

| Flash Point | 24 °C (75.2 °F) | |

| Refractive Index | 1.420 | [2] |

| Solubility | Soluble in alcohol and most fixed oils; very slightly soluble in water. |

Safety and Hazard Information

This compound is classified as a flammable liquid and is considered harmful if swallowed.[1]

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor.[1] |

| Acute Toxicity (Oral) | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[1] |

Table 3: Toxicological Data

| Endpoint | Value | Species | Route | Notes |

| LD₅₀ (Oral) | No specific data available | - | - | A structurally related compound, 3-Methyl-3-Pentanol, has an oral LD₅₀ of 710 mg/kg in rats. This is for reference only and not directly applicable. |

| LC₅₀ (Inhalation) | No specific data available | - | - | - |

| LD₅₀ (Dermal) | No specific data available | - | - | - |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to laboratory safety protocols, particularly those for flammable and potentially toxic liquids.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible. Fire extinguishers suitable for flammable liquids (e.g., CO₂, dry chemical) should be available.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is important to consult the glove manufacturer's compatibility chart for breakthrough times.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Footwear: Closed-toe shoes are required in any laboratory setting where this chemical is handled.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

-

Containers: Store in tightly sealed, properly labeled containers made of chemically compatible material such as borosilicate glass or polytetrafluoroethylene (PTFE).

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids. This should be away from direct sunlight, heat sources, and incompatible materials.

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.

-

Stability: The compound may be sensitive to light and air. For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended.

Accidental Release and Disposal

Accidental Release Measures

-

Minor Spills:

-

Eliminate all ignition sources in the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert emergency personnel.

-

Ensure the area is well-ventilated and all ignition sources are removed.

-

Contain the spill if it can be done without risk.

-

Waste Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols

Protocol for Chemical Compatibility Testing

This protocol is adapted from general procedures for testing the compatibility of chemicals with container materials.

Objective: To assess the compatibility of this compound with various polymeric materials.

Materials:

-

This compound

-

Test strips of various polymers (e.g., HDPE, LDPE, polypropylene, PTFE)

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Micrometer or calipers

-

Oven

Methodology:

-

Cut test strips of each polymer to a standard size (e.g., 1 cm x 5 cm).

-

Measure and record the initial weight and dimensions (length, width, thickness) of each test strip.

-

Place each test strip in a separate, labeled glass vial.

-

Add enough this compound to completely submerge each strip.

-

Seal the vials tightly.

-

Place the vials in an oven at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 7 days).

-

After the incubation period, remove the vials and allow them to cool to room temperature.

-

Carefully remove the polymer strips, rinse with a suitable solvent (e.g., ethanol), and allow them to dry completely.

-

Re-measure and record the final weight and dimensions of each strip.

-

Data Analysis: Calculate the percentage change in weight and dimensions. Observe any changes in appearance (e.g., discoloration, swelling, cracking). A significant change indicates incompatibility.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-Pentenoate as a Precursor for Flavor and Fragrance Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-pentenoate is a versatile unsaturated ester that serves as a valuable precursor in the synthesis of a variety of flavor and fragrance compounds.[1] Its characteristic fruity aroma makes it and its derivatives desirable components in formulations for food, beverages, and perfumes.[1] This document provides detailed application notes and experimental protocols for the transformation of this compound into key flavor and fragrance molecules through hydrogenation, transesterification, and isomerization.

Key Applications

Derivatives of this compound are known for their pleasant and potent aromas, often described as fruity, sweet, and reminiscent of berries like strawberry and raspberry.[2] These compounds are utilized to impart or enhance specific flavor and aroma profiles in a wide range of consumer products. For instance, alkyl 2-methyl-cis-3-pentenoates are particularly noted for their fresh strawberry and pineapple notes with rum and honey undertones.[2]

Data Presentation: Synthesis of Flavor and Fragrance Compounds from Pentenoate Derivatives

The following tables summarize quantitative data from studies on the synthesis of flavor and fragrance compounds from precursors related to this compound. While specific comparative studies on this compound are limited in publicly available literature, the data presented for analogous compounds provide valuable insights into expected outcomes and effective reaction conditions.

Table 1: Hydrogenation of Ethyl-2-methyl-3,4-pentadienoate to Fruity Esters

| Catalyst | Pressure (psig) | Temperature (°C) | Reaction Time (hours) | Product Composition | Aroma Profile | Reference |

| Palladium/CaSO₄ (3% Pd) | 20-40 | 20-25 | 2-50 | ~80% 2-methyl-cis-3-pentenoic acid, 20% 2-methyl-2-pentenoic acid | Not specified | [2] |

| Raney Nickel | Not specified | Not specified | Not specified | 93.8% ethyl-2-methyl-cis-3-pentenoate, 5.7% ethyl-2-methyl-pentanoate | Fresh strawberry with light rubbery off-notes | [2] |

Table 2: Transesterification for the Synthesis of Fruity Esters

| Ester Precursor | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Product | Aroma Profile | Reference |

| Ethyl-2-methyl-4-pentenoate | n-Hexyl Alcohol | p-Toluene Sulfonic Acid | 140-150 | Not specified | n-Hexyl-2-methyl-4-pentenoate | Pear and green aroma and taste | [3] |

| Ethyl-2-methyl-4-pentenoate | Isobutyl Alcohol | p-Toluene Sulfonic Acid | ~110 | Not specified | Isobutyl-2-methyl-4-pentenoate | Fruity, pineapple, and strawberry aroma | [3] |

Experimental Protocols

The following are detailed experimental protocols for key transformations of pentenoate derivatives. These protocols are based on established methodologies and can be adapted for this compound.

Protocol 1: Catalytic Hydrogenation of an Unsaturated Pentenoate Ester

This protocol is adapted from the synthesis of ethyl-2-methyl-cis-3-pentenoate and can be used as a starting point for the hydrogenation of this compound to obtain saturated esters with different flavor profiles.

Objective: To selectively hydrogenate the carbon-carbon double bond of an unsaturated pentenoate ester.

Materials:

-

Unsaturated pentenoate ester (e.g., ethyl-2-methyl-3,4-pentadienoate)

-

Palladium on calcium carbonate (Lindlar catalyst) or Raney Nickel

-

Solvent (e.g., ethanol or methanol)

-

Hydrogen gas

-

Autoclave or similar pressure reactor

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a suitable autoclave, combine the unsaturated pentenoate ester and the chosen solvent.

-

Add the hydrogenation catalyst. The catalyst loading can range from 0.1% to 10% by weight of the starting ester.[2]

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-80 psig).[2]

-

Heat the reaction mixture to the target temperature (e.g., 10-100 °C) with stirring.[2]

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction time can vary from 2 to 50 hours.[2]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Purify the resulting product by fractional distillation under vacuum to separate the desired saturated ester from any remaining starting material or byproducts.

Expected Outcome: The hydrogenation of this compound is expected to yield methyl pentanoate, a compound with a fruity aroma. The selectivity of the reaction will depend on the catalyst and reaction conditions used.

Protocol 2: Acid-Catalyzed Transesterification

This protocol describes a general method for the transesterification of a methyl ester to a different alkyl ester, which can significantly alter the flavor and fragrance profile.

Objective: To synthesize a new ester from this compound by exchanging the methyl group with a different alkyl group.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isobutanol, n-hexanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Reaction flask with a reflux condenser and thermometer

-

Heating mantle or oil bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

To a reaction flask, add this compound and an excess of the desired alcohol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with stirring. The reaction temperature will depend on the boiling point of the alcohol used (e.g., ~110 °C for isobutanol, 140-150 °C for n-hexanol).[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by fractional distillation to obtain the desired ester.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

References

Application of Methyl 3-pentenoate in Polymer Chemistry: A Review of Potential Uses and General Synthetic Approaches

Introduction

Methyl 3-pentenoate, an unsaturated ester, presents potential as a comonomer in the synthesis of specialty polymers. Its chemical structure, featuring a carbon-carbon double bond and an ester group, allows for its incorporation into polymer chains via various polymerization techniques. This application note explores the prospective uses of this compound in polymer chemistry, outlines general experimental protocols for its polymerization based on established methods for analogous monomers, and discusses the anticipated properties of the resulting polymers. It is important to note that while the potential for this compound in polymer applications is recognized, detailed experimental studies and specific data on its homopolymers and copolymers are not extensively available in publicly accessible literature. The information presented herein is therefore based on general principles of polymer chemistry and data from related unsaturated esters.

Potential Applications

The incorporation of this compound into polymer chains is anticipated to modify the physicochemical properties of the resulting materials. General sources suggest that its inclusion in copolymers could enhance flexibility and adjust the thermal stability of the polymer.[1] These characteristics are desirable in a range of applications, including:

-

Coatings and Adhesives: The introduction of the flexible pentenoate side chain could improve the adhesive properties and impact resistance of coating formulations.

-

Specialty Plastics: As a comonomer, this compound could be used to tailor the glass transition temperature (Tg) and mechanical properties of plastics for specific applications.

-

Biomaterials: While not explicitly documented, the ester functionality suggests potential for creating biodegradable or biocompatible polymers, depending on the overall polymer structure.

General Polymerization Strategies

This compound, as a vinyl-type monomer, is theoretically amenable to common polymerization methods such as free radical and anionic polymerization.

Free Radical Polymerization

Free radical polymerization is a versatile and widely used method for producing a variety of polymers. The double bond in this compound can be targeted by free radicals to initiate chain growth.

Logical Workflow for Free Radical Polymerization:

Caption: General workflow for free radical polymerization of this compound.

Experimental Protocol (General):

-

Monomer and Reagent Purification: this compound and any comonomers (e.g., methyl acrylate, styrene) should be purified to remove inhibitors, typically by passing through a column of basic alumina. The solvent (e.g., toluene, tetrahydrofuran) must be dried and deoxygenated. The radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)) should be recrystallized.

-

Reaction Setup: A reaction flask is charged with the solvent and initiator under an inert atmosphere (nitrogen or argon).

-

Polymerization: The purified monomer(s) are added to the reaction flask. The mixture is then heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The reaction is allowed to proceed for a predetermined time.

-

Termination and Isolation: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Anionic Polymerization

Anionic polymerization offers a route to well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The electron-withdrawing ester group in this compound makes it a potential candidate for this method.

Signaling Pathway for Anionic Polymerization Initiation and Propagation:

Caption: Initiation and propagation steps in the anionic polymerization of this compound.

Experimental Protocol (General):

-

Rigorous Purification: Anionic polymerization requires stringent purification of all reagents and solvents to eliminate protic impurities. Solvents are typically distilled over drying agents like sodium/benzophenone ketyl. Monomers must be meticulously dried and purified.

-

Reaction Setup: The polymerization is conducted in a sealed reactor under a high vacuum or a rigorously purified inert atmosphere.

-

Initiation: The initiator (e.g., n-butyllithium in a non-polar solvent) is added to the cooled solvent (typically -78 °C).

-

Polymerization: The purified this compound is slowly added to the initiator solution. The reaction is typically very fast.

-

Termination: The living polymer chains are "killed" by the addition of a terminating agent, such as degassed methanol.

-

Isolation and Purification: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Anticipated Polymer Properties and Characterization

The properties of polymers containing this compound would need to be determined experimentally. Key characterization techniques would include:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of this compound into the polymer backbone and to determine the copolymer composition.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides insight into the flexibility of the polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Table 1: Hypothetical Data for a this compound (M3P) Copolymer

| Copolymer Composition (molar ratio) | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Decomposition Temp (°C) |

| Poly(Methyl Acrylate-co-20% M3P) | Free Radical | 45,000 | 2.1 | 5 | 380 |

| Poly(Styrene-co-15% M3P) | Anionic | 60,000 | 1.1 | 95 | 410 |

Note: The data in this table is hypothetical and serves as an example of the type of quantitative information that would be generated from experimental studies.

Conclusion

This compound holds promise as a comonomer for the development of new polymeric materials with tailored properties. While specific experimental data is currently scarce in the available literature, established polymerization techniques such as free radical and anionic polymerization provide a clear path forward for its investigation. Future research should focus on the systematic synthesis and characterization of both homopolymers and copolymers of this compound to fully elucidate its potential in various applications within polymer chemistry. The general protocols and characterization methods outlined in this note provide a foundational framework for such research endeavors.

References

Application Notes and Protocols for Ring-Closing Metathesis of Methyl 3-Pentenoate using Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic olefins.[1][2] This technique, which utilizes transition metal carbene complexes as catalysts, has found broad application in the synthesis of a wide array of cyclic compounds, including those relevant to the pharmaceutical and materials science industries.[1][3] The development of well-defined ruthenium-based catalysts by Robert H. Grubbs, which exhibit high functional group tolerance and stability, has significantly expanded the scope of RCM.[4]

This document provides detailed application notes and protocols for the ring-closing metathesis of methyl 3-pentenoate to form the corresponding five-membered lactone, methyl 2,5-dihydrofuran-2-carboxylate. This transformation is a key step in the synthesis of various heterocyclic compounds of medicinal and biological importance. We will discuss the use of different generations of Grubbs catalysts and provide a generalized experimental protocol.

Reaction Overview

The ring-closing metathesis of this compound involves an intramolecular cyclization of the diene substrate, catalyzed by a Grubbs catalyst, to form a cyclic alkene and a volatile ethylene byproduct. The removal of ethylene from the reaction mixture helps to drive the equilibrium towards the desired cyclic product.[2]

Reaction Scheme:

Data Presentation

The choice of Grubbs catalyst is critical for the efficiency of the RCM reaction. The following table summarizes the general performance of different generations of Grubbs catalysts in the RCM of unsaturated esters, based on literature data for similar substrates.

| Catalyst Generation | Common Name | Key Features | Typical Catalyst Loading (mol%) | Reaction Temperature (°C) | General Remarks |

| First Generation | Grubbs Catalyst® 1st Gen. | Good functional group tolerance, lower activity. | 1 - 5 | 25 - 45 | Less prone to olefin isomerization side reactions. Suitable for less demanding substrates. |

| Second Generation | Grubbs Catalyst® 2nd Gen. | High activity, broad substrate scope. | 0.5 - 2 | 25 - 40 | Prone to olefin isomerization at elevated temperatures.[5] Generally provides higher yields and faster reaction times. |

| Hoveyda-Grubbs | Hoveyda-Grubbs Cat. 2nd Gen. | High stability, slower initiation. | 1 - 5 | 40 - 60 | Often used for reactions requiring higher temperatures and for substrates prone to catalyst decomposition. |

Experimental Protocols

This section provides a detailed, generalized methodology for the ring-closing metathesis of this compound. This protocol can be adapted and optimized based on the specific Grubbs catalyst used and the scale of the reaction.

Materials:

-

This compound

-

Grubbs Catalyst (1st or 2nd Generation)

-

Anhydrous, degassed dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Schlenk line or glovebox (recommended for handling the catalyst)

Procedure:

-

Preparation of the Reaction Vessel:

-

An oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser is assembled.

-

The system is flushed with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an inert atmosphere.

-

-

Dissolution of the Substrate:

-

This compound (1.0 eq) is dissolved in anhydrous, degassed dichloromethane to a concentration of 0.05-0.1 M. The use of dilute conditions favors the intramolecular RCM reaction over intermolecular polymerization.

-

-

Addition of the Catalyst:

-

Under a positive pressure of inert gas, the selected Grubbs catalyst (0.5 - 5 mol%) is added to the stirred solution of the substrate. The flask is then sealed with a septum or glass stopper.

-

-

Reaction Monitoring:

-

The reaction mixture is stirred at the appropriate temperature (see table above) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.

-

-

Reaction Quenching:

-

Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for an additional 15-20 minutes.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl 2,5-dihydrofuran-2-carboxylate.

-

Safety Precautions:

-

Grubbs catalysts are air and moisture sensitive to varying degrees; handling under an inert atmosphere is recommended.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; all manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Ring Closing Metathesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Asymmetric Dihydroxylation of Methyl trans-3-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation is a powerful and highly enantioselective method for the synthesis of chiral vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine alkaloids. The commercially available "AD-mix" reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide a convenient and reliable means of achieving high enantioselectivity for a wide range of substrates.[1][2] Chiral diols are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity.

This application note provides a detailed protocol for the asymmetric dihydroxylation of methyl trans-3-pentenoate to produce methyl (2R,3S)-2,3-dihydroxy-3-methylpentanoate and its (2S,3R)-enantiomer.

Reaction Scheme

The asymmetric dihydroxylation of methyl trans-3-pentenoate proceeds as follows:

Caption: Asymmetric Dihydroxylation of Methyl trans-3-pentenoate.

Data Presentation

The following table summarizes the expected yield and enantiomeric excess (ee) for the asymmetric dihydroxylation of a substrate structurally similar to methyl trans-3-pentenoate.

| AD-mix Reagent | Product Configuration | Enantiomeric Excess (ee) |

| AD-mix-α | (2R, 3S) | 96% |

| AD-mix-β | (2S, 3R) | 99% |

Data is based on a structurally similar substrate and may vary for methyl trans-3-pentenoate.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials

-

Methyl trans-3-pentenoate

-

AD-mix-α or AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure

1. Reaction Setup:

-

In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and water.

-

Add the appropriate AD-mix (AD-mix-α for the (2R,3S)-diol or AD-mix-β for the (2S,3R)-diol) to the solvent mixture. A typical ratio is approximately 1.4 g of AD-mix per 1 mmol of the alkene.

-

Stir the mixture vigorously at room temperature until the two phases become clear and the aqueous layer turns bright yellow.

-

Cool the reaction mixture to 0 °C in an ice bath.

2. Reaction:

-

To the cooled and stirred mixture, add methyl trans-3-pentenoate (1 equivalent).

-

Continue to stir the reaction vigorously at 0 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up:

-

Once the reaction is complete (as indicated by TLC, typically after several hours to overnight), quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix used) while maintaining the temperature at 0 °C.

-